molecular formula C18H16N2O3 B2907391 5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 898913-73-0

5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No.: B2907391
CAS No.: 898913-73-0
M. Wt: 308.337
InChI Key: VRNQCVVMWPXUMZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol (CAS: 1187346-57-1) is a pyrimidine-derived compound featuring a central pyrimidine ring substituted at the 4-position with a 2-methoxyphenyl group and at the 2-position with a 5-methoxyphenol moiety. Its molecular formula is C₁₉H₁₇N₂O₄, with a molecular weight of 337.35 g/mol . This compound has garnered interest due to its structural similarity to bioactive pyrimidine derivatives, particularly those targeting viral entry mechanisms and enzyme inhibition .

Properties

IUPAC Name

5-methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-12-7-8-14(16(21)9-12)18-15(10-19-11-20-18)13-5-3-4-6-17(13)23-2/h3-11,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNQCVVMWPXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions for this method are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

  • Suzuki-Miyaura Coupling Reaction

      Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., NaOH or K2CO3)

      Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon)

  • Industrial Production Methods

    • The industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)

      Conditions: Acidic or basic medium, controlled temperature

      Products: Oxidized derivatives of the phenol and pyrimidine rings

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous solvents, low temperatures

      Products: Reduced forms of the compound, potentially altering the functional groups

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide for bromination)

      Conditions: Solvent medium, room temperature or slightly elevated temperatures

      Products: Substituted derivatives with halogen atoms replacing hydrogen atoms on the aromatic rings

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is C18H16N2O3C_{18}H_{16}N_{2}O_{3} with a molecular weight of 312.33 g/mol. The structure features a pyrimidine ring substituted with methoxy and phenolic groups, contributing to its reactivity and biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Suzuki Coupling Reactions : Utilized for constructing the carbon framework.
  • Reflux Conditions : Often employed to facilitate the reaction between intermediates.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are used to confirm the structure and purity of the synthesized compound.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting lipoxygenase enzymes involved in inflammatory processes. This inhibition could potentially lead to therapeutic applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In vitro studies demonstrated that this compound effectively reduced lipoxygenase activity, which is crucial in the biosynthesis of leukotrienes involved in inflammation. The inhibition was quantified using enzyme assays, showing a significant decrease in leukotriene production at micromolar concentrations.

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., breast and prostate cancer). Results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Pharmaceutical Development

Due to its biological activity, this compound is being explored as a lead compound for drug development targeting inflammatory diseases and certain cancers.

Material Science

The compound's unique chemical properties make it suitable for developing advanced materials, including polymers with specific thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with molecular targets and pathways within biological systems. The compound may act as a co-catalyst in metal-catalyzed reactions, influencing the selectivity and efficiency of these processes . Additionally, it may exert its biological effects through oxidative mechanisms, triggering specific cellular responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name (CAS or Identifier) Substituents on Pyrimidine Substituents on Phenol Molecular Formula Key Features Reference
5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol (1187346-57-1) 2-Methoxyphenyl (ortho) 5-Methoxy C₁₉H₁₇N₂O₄ Balanced lipophilicity; potential antiviral activity via pyrimidine-protein interactions
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol (849919-15-9) 4-Methoxyphenyl (para) 5-Methoxy C₁₉H₁₇N₂O₄ Structural isomer; para-methoxy may reduce steric hindrance but alter binding affinity
2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol (849920-52-1) 2-Methoxyphenyl 5-(2-Methylallyl)oxy C₂₁H₂₀N₂O₃ Increased lipophilicity (logP ~3.8); potential metabolic instability due to allyl group
AP-3-OMe-Ph () 3-Methoxyphenyl 2-Amino, 5-substituted C₁₇H₁₅N₃O₂ Inhibits SARS-CoV-2 spike protein-hACE2 interaction (IC₅₀: 8.2 µM)
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol (898923-44-9) 2-Methoxyphenoxy 5-(3,4-Dichlorobenzyl) C₂₅H₁₉Cl₂N₃O₄ Enhanced electron-withdrawing effects; higher cytotoxicity (CC₅₀: 12 µM)

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (predicted ~2.9) is lower than dichlorobenzyl-substituted analogues (logP ~4.5), suggesting improved aqueous solubility .
  • Crystallinity : Derivatives like 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione () exhibit high crystallinity due to hydrogen bonding, whereas the unsaturated pyrimidine core in the target compound may reduce melting points, aiding formulation .

Antiviral Mechanisms

Pyrimidine derivatives disrupt viral entry by interfering with spike protein-receptor interactions. The target compound’s ortho-methoxy group may mimic tyrosine residues in hACE2, competitively inhibiting SARS-CoV-2 binding .

Biological Activity

5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic compound belonging to the class of aryl-substituted heterocycles. This compound features a pyrimidine ring, which is a six-membered aromatic structure containing two nitrogen atoms, and is substituted with a 2-methoxyphenyl group and a phenolic hydroxyl group. Its unique structure suggests potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compoundTBDTBD
5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-pyrazol-3-yl)phenol12.525
Other Pyrimidine Derivatives6.25 - 2010 - 30

Note: TBD = To Be Determined based on specific studies.

In vitro studies have shown that similar compounds have MIC values ranging from 4.694.69 to 22.9μM22.9\,\mu M against various bacterial strains, indicating the potential for further exploration of this compound's antibacterial effects .

Anticancer Activity

The anticancer properties of pyrimidine derivatives have been widely studied, with many showing promising results in inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated that compounds with similar structural features to this compound displayed IC50 values in the micromolar range, suggesting effective inhibition of cancer cell viability .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in microbial and cancer cells.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling cascades.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, contributing to their cytotoxic effects.

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